molecular formula C9H13BrN2O B6600632 3-bromo-5-(tert-butoxy)pyridin-2-amine CAS No. 1381942-98-8

3-bromo-5-(tert-butoxy)pyridin-2-amine

Cat. No.: B6600632
CAS No.: 1381942-98-8
M. Wt: 245.12 g/mol
InChI Key: MUUSYSBSUGZCDO-UHFFFAOYSA-N
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Description

3-bromo-5-(tert-butoxy)pyridin-2-amine: is an organic compound with the molecular formula C9H13BrN2O and a molecular weight of 245.12 g/mol . It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of a bromine atom at the third position, a tert-butoxy group at the fifth position, and an amino group at the second position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-5-(tert-butoxy)pyridin-2-amine typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in a polar solvent.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products:

    Substitution: Formation of various substituted pyridines.

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of 3-bromo-5-(tert-butoxy)pyridin-2-amine is largely dependent on its functional groups. The bromine atom can participate in electrophilic aromatic substitution reactions, while the amino group can act as a nucleophile in various reactions. The tert-butoxy group provides steric hindrance, influencing the reactivity and selectivity of the compound in chemical reactions .

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

3-bromo-5-[(2-methylpropan-2-yl)oxy]pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O/c1-9(2,3)13-6-4-7(10)8(11)12-5-6/h4-5H,1-3H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUUSYSBSUGZCDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC(=C(N=C1)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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